molecular formula C16H11FN2O2S B2520932 (2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 461673-89-2

(2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No.: B2520932
CAS No.: 461673-89-2
M. Wt: 314.33
InChI Key: XADCBEVCUONKJK-ZROIWOOFSA-N
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Description

(2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a synthetic thiazolidin-4-one derivative designed for advanced chemical and pharmacological research. This compound is of significant interest in medicinal chemistry, particularly in the screening and development of novel therapeutic agents. Thiazolidinone scaffolds are widely investigated for their diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2-fluorobenzylidene and 4-hydroxyphenylimino moieties in its structure is intended to modulate its electronic properties and binding affinity for specific biological targets, potentially enhancing its selectivity and potency. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, or as a pharmacophore in structure-activity relationship (SAR) studies to develop new enzyme inhibitors. It is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use. Prior to handling, researchers should consult the available safety data sheets and conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADCBEVCUONKJK-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z,5Z)-5-(2-fluorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a thiazolidinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazolidinone ring, a fluorobenzylidene moiety, and a hydroxyphenyl imine group. Research has indicated that this compound may possess significant anticancer, antimicrobial, and antiviral properties.

  • Molecular Formula : C₁₆H₁₁FN₂O₂S
  • Molecular Weight : 314.3 g/mol
  • CAS Number : 461673-89-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. A structure-activity relationship (SAR) analysis indicates that modifications to the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. It has been shown to induce cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines such as HL-60 (acute leukemia) and MCF-7 (breast cancer), with IC₅₀ values ranging from 10 to 30 µM .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been well-documented, with several derivatives showing efficacy against a range of bacterial and fungal pathogens.

  • Efficacy Against Pathogens : this compound has shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 25 to 100 µg/mL depending on the strain tested .
  • Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties, particularly against RNA viruses such as SARS-CoV-2.

  • Inhibition Studies : Docking studies indicated that this compound could effectively inhibit the main protease of SARS-CoV-2 with an IC₅₀ value of approximately 0.01 µM .
  • Cell Viability Impact : While exhibiting antiviral activity, the compound showed moderate effects on the viability of normal human cells at higher concentrations, indicating a need for careful dose optimization in therapeutic applications .

Research Findings Summary Table

Biological ActivityTargetIC₅₀ ValueMechanism
AnticancerHL-60, MCF-710 - 30 µMInduction of apoptosis via caspase activation
AntimicrobialVarious bacteria25 - 100 µg/mLDisruption of cell wall synthesis
AntiviralSARS-CoV-2 main protease~0.01 µMCompetitive inhibition at active site

Scientific Research Applications

Case Studies and Findings

Several studies have highlighted the efficacy of thiazolidinone derivatives against various cancer cell lines:

  • A study demonstrated that a related thiazolidinone hybrid showed significant cytotoxicity against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity at low concentrations .
  • Another investigation focused on the structure-activity relationship (SAR) of thiazolidinones, revealing that modifications at specific positions could enhance their anticancer potency, suggesting a tailored approach for drug design .

Data Summary

Cell Line Compound Tested IC50 Value (µM) Mechanism
A5495-(2-fluorobenzylidene)-2-thiazolidinone10.5Apoptosis induction
MCF-75-(2-fluorobenzylidene)-2-thiazolidinone8.3NF-κB pathway inhibition

Efficacy Against Microbial Strains

Thiazolidinones have also shown promise as antimicrobial agents:

  • The compound has been evaluated for its activity against various bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics .
  • In vitro studies indicated that modifications to the thiazolidinone structure could enhance antibacterial activity, making them potential candidates for overcoming antibiotic resistance .

Case Studies and Findings

Research has documented the antimicrobial properties of thiazolidinones:

  • A study reported that a series of thiazolidinone derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) lower than conventional treatments .
  • Another investigation highlighted the antifungal properties of these compounds, suggesting their utility in treating fungal infections resistant to standard therapies .

Data Summary

Microbial Strain Compound Tested MIC Value (µg/mL) Activity Type
Staphylococcus aureus5-(2-fluorobenzylidene)-2-thiazolidinone15Antibacterial
Escherichia coli5-(2-fluorobenzylidene)-2-thiazolidinone25Antibacterial
Candida albicans5-(2-fluorobenzylidene)-2-thiazolidinone30Antifungal

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Insights

  • Electron-Withdrawing Groups (EWGs): The 2-fluorobenzylidene group in the target compound may enhance cellular uptake compared to electron-donating substituents (e.g., methoxy or hydroxy groups) .
  • Hydroxyphenyl vs. Phenoxyphenyl: The 4-hydroxyphenylimino group in the target compound could improve solubility and target binding compared to bulkier phenoxyphenyl analogs .

Pharmacological and Mechanistic Comparisons

Anticancer Activity

  • Microtubule Depolymerization: The structurally related compound HBPT () inhibits glioblastoma cell proliferation (IC₅₀ = 20 µM) by destabilizing microtubules, a mechanism shared with colchicine-site binders.
  • Apoptosis Induction: Fluorinated analogs like the target compound may enhance mitochondrial membrane permeability, triggering caspase-3 activation .

Antimicrobial Activity

  • Nitrothiazole Hybrids (): The 5-nitrothiazolylimino substituent in analogs confers broad-spectrum antimicrobial activity, suggesting that the target compound’s 4-hydroxyphenyl group could be optimized for similar efficacy.

Structure-Activity Relationship (SAR) Trends

Position 5 Substitutions:

  • 2-Fluorobenzylidene: Balances lipophilicity and electronic effects for blood-brain barrier penetration (critical for CNS targets) .
  • 4-Nitrobenzylidene: Increases cytotoxicity but may reduce selectivity ().

Position 2 Substitutions: 4-Hydroxyphenylimino: Potential for hydrogen bonding with kinase ATP-binding pockets . Thiadiazole-Indazole Hybrids: Enhance multi-target engagement (e.g., AChE and BChE in Alzheimer’s) .

Q & A

Q. How can resistance mechanisms (e.g., in microbial or cancer cells) be overcome?

  • Strategies :
  • Co-administer with efflux pump inhibitors (e.g., verapamil for P-gp inhibition) .
  • Modify the thiazolidinone core to reduce recognition by resistance-conferring mutations .

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